molecular formula C19H21ClN2O3 B2584353 (E)-4-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)butanehydrazide CAS No. 328541-07-7

(E)-4-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)butanehydrazide

Cat. No.: B2584353
CAS No.: 328541-07-7
M. Wt: 360.84
InChI Key: UCXJXHHTZXNWAG-FYJGNVAPSA-N
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Description

(E)-4-(4-chloro-2-methylphenoxy)-N’-(4-methoxybenzylidene)butanehydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine, and an aromatic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-chloro-2-methylphenoxy)-N’-(4-methoxybenzylidene)butanehydrazide typically involves a multi-step process:

  • Formation of the Hydrazide Intermediate: : The initial step involves the reaction of butanehydrazide with 4-chloro-2-methylphenol under basic conditions to form the hydrazide intermediate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the hydrazide.

  • Condensation Reaction: : The hydrazide intermediate is then subjected to a condensation reaction with 4-methoxybenzaldehyde. This step involves the formation of a Schiff base, where the aldehyde group of 4-methoxybenzaldehyde reacts with the hydrazide group to form the final product. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed to ensure complete reaction.

Industrial Production Methods

Industrial production of (E)-4-(4-chloro-2-methylphenoxy)-N’-(4-methoxybenzylidene)butanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-chloro-2-methylphenoxy)-N’-(4-methoxybenzylidene)butanehydrazide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. Oxidation typically affects the aromatic rings and can lead to the formation of quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the Schiff base to the corresponding amine.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Amines, reduced hydrazides.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(E)-4-(4-chloro-2-methylphenoxy)-N’-(4-methoxybenzylidene)butanehydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-4-(4-chloro-2-methylphenoxy)-N’-(4-methoxybenzylidene)butanehydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(4-chlorophenoxy)-N’-(4-methoxybenzylidene)butanehydrazide
  • (E)-4-(4-chloro-2-methylphenoxy)-N’-(4-hydroxybenzylidene)butanehydrazide
  • (E)-4-(4-chloro-2-methylphenoxy)-N’-(4-nitrobenzylidene)butanehydrazide

Uniqueness

(E)-4-(4-chloro-2-methylphenoxy)-N’-(4-methoxybenzylidene)butanehydrazide is unique due to the presence of both the 4-chloro-2-methylphenoxy and 4-methoxybenzylidene groups

This detailed article provides a comprehensive overview of (E)-4-(4-chloro-2-methylphenoxy)-N’-(4-methoxybenzylidene)butanehydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-14-12-16(20)7-10-18(14)25-11-3-4-19(23)22-21-13-15-5-8-17(24-2)9-6-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,23)/b21-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXJXHHTZXNWAG-FYJGNVAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N/N=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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